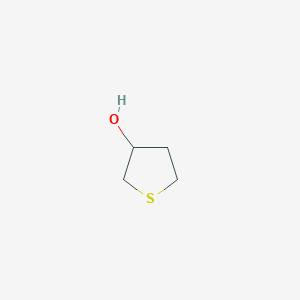

Tetrahydro-thiophen-3-ol

Übersicht

Beschreibung

Tetrahydro-thiophene-3-one is a heterocyclic nonaromatic ketone. It has a garlic meaty, green vegetable, buttery odor. It is present in cooked beef, coffee, roast filbert, and roasted peanut. Tetrahydro-thiophene-3-one is used as a food flavoring agent .

Synthesis Analysis

Tetrahydrothiophene-3-one (5.1g, 50mmol) was dissolved in THF (50mL) and cooled to 5°C. To this solution was added dropwise 1M BH3-THF (50mL, 50mmol) at 5°C, and the mixture was stirred overnight at room temperature . The synthesis of thiophene derivatives has been highlighted in the literature from 2012 onwards .Molecular Structure Analysis

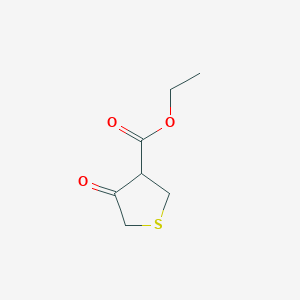

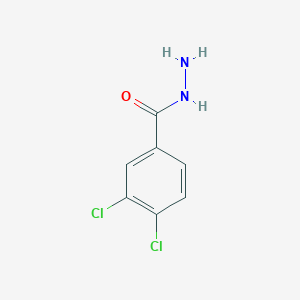

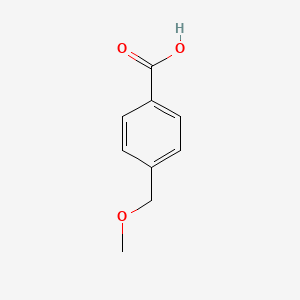

The molecular formula of Tetrahydro-thiophen-3-OL is C4H8OS. The molecule consists of a five-membered saturated ring with four methylene groups and a sulfur atom . The InChIKey is BJYXNFYVCZIXQC-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical have been studied using high-level DFT and ab initio calculations . The results show that the additions of HO2 to the α and β carbons of thiophene in the initial steps of the title reaction are the most favored pathways .Physical And Chemical Properties Analysis

The molecular weight of this compound is 104.17 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Tetrahydro-thiophen-3-ol und seine Derivate sind eine sehr wichtige Klasse heterocyclischer Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie zeigen . Sie wurden als eine breite Palette therapeutischer Eigenschaften besitzend beschrieben .

Entzündungshemmende Eigenschaften

Es wurde festgestellt, dass diese Verbindungen entzündungshemmende Eigenschaften haben . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.

Antipsychotische Eigenschaften

This compound-Derivate wurden auch als Antipsychotika beschrieben . Dies deutet auf mögliche Anwendungen bei der Behandlung verschiedener psychiatrischer Störungen hin.

Antiarrhythmische Eigenschaften

Diese Verbindungen haben antiarrhythmische Eigenschaften , was sie nützlich machen könnte in der

Wirkmechanismus

Target of Action

Tetrahydro-thiophen-3-OL is a key intermediate in the synthesis of penem-based antibiotics . These antibiotics target bacterial cell wall synthesis, specifically the transpeptidase enzymes that cross-link peptidoglycan chains, which are critical for bacterial cell wall integrity .

Mode of Action

It is known that the compound is involved in the synthesis of penem-based antibiotics, which inhibit the transpeptidase enzymes responsible for cross-linking the peptidoglycan chains in the bacterial cell wall . This inhibition leads to a weakened cell wall and eventually bacterial cell death.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial cell wall synthesis. By inhibiting the transpeptidase enzymes, the cross-linking of peptidoglycan chains is disrupted, leading to a weakened bacterial cell wall . The downstream effects of this include bacterial cell lysis and death.

Pharmacokinetics

As a key intermediate in the synthesis of penem-based antibiotics, its adme (absorption, distribution, metabolism, and excretion) properties would be largely determined by the final antibiotic compound .

Result of Action

The primary result of the action of this compound is the synthesis of penem-based antibiotics, which have potent antibacterial activity. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .

Action Environment

The action of this compound, as a key intermediate in the synthesis of penem-based antibiotics, would be influenced by various environmental factors. These could include the conditions under which the synthesis reactions occur, such as temperature, pH, and the presence of other reactants or catalysts . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tetrahydro-thiophen-3-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a ligand in coordination chemistry, forming complexes with metals such as gold . Additionally, this compound can undergo oxidation to form sulfolane, a polar solvent . The interactions of this compound with enzymes and proteins are crucial for its biochemical activity, influencing various metabolic pathways and cellular processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can interact with cell membrane receptors, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed in animal studies, indicating that the dosage of this compound must be carefully controlled to avoid toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . The metabolic pathways involving this compound are essential for its biochemical activity and impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . This compound can be transported across cell membranes and distributed to various tissues, influencing its biochemical activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular processes, influencing its interactions with enzymes, proteins, and other biomolecules.

Eigenschaften

IUPAC Name |

thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYXNFYVCZIXQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3334-05-2 | |

| Record name | 3334-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)